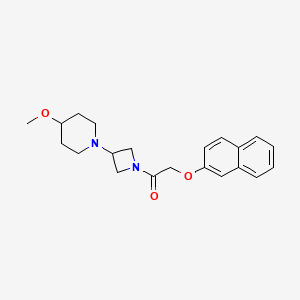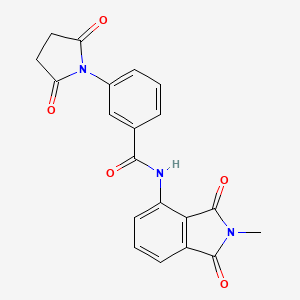
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that is used in the treatment of non-small cell lung cancer (NSCLC). The drug has been developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.
Wissenschaftliche Forschungsanwendungen
Antimitotic Compounds and Structural Analysis Azetidin-2-ones, including structures similar to 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone, have been studied for their antimitotic properties. Research has shown that azetidin-2-ones with various substituents exhibit significant antimitotic activity, highlighting the potential of these compounds in cancer research and therapy. The detailed structural analysis of these compounds provides insights into their biological activity and mechanism of action (Twamley, O’Boyle, & Meegan, 2020).
Photophysical Properties and Singlet Oxygen Generation The synthesis of aza-BODIPYs, which include structures bearing a naphthyl group similar to the compound , demonstrates the effect of extended π-conjugation on photophysical properties. These compounds, particularly those with naphthyl groups, show significant shifts in absorption and emission maxima, indicating potential applications in materials science and photodynamic therapy. The study also explores their capability for efficient singlet oxygen generation, suggesting a role in medical applications such as cancer treatment (Jiang et al., 2015).
Antioxidant and Anticancer Activity Research into derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural features with 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone, has revealed significant antioxidant and anticancer activities. These derivatives demonstrate enhanced antioxidant properties compared to ascorbic acid and exhibit cytotoxicity against specific cancer cell lines, underscoring their potential in developing new anticancer therapies (Tumosienė et al., 2020).
Anticonvulsant Activity and Pharmacophoric Models Studies on semicarbazones and oxadiazoles related to 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone have explored their anticonvulsant activities. By designing compounds based on a pharmacophoric model with four binding sites, researchers have identified structures that meet the necessary requirements for anticonvulsant efficacy. This research contributes to our understanding of the structural features critical for anticonvulsant activity and may guide the development of new therapeutics (Rajak et al., 2010).
Synthesis and Characterization of Novel Compounds The synthesis of novel heterocyclic compounds, including those similar to the target compound, has been explored for their potential in various applications. Research detailing the synthesis, optical, and thermal properties of such compounds provides valuable information on their stability and potential uses in material science and pharmaceuticals (Shruthi et al., 2019).
Eigenschaften
IUPAC Name |
1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-8-10-22(11-9-19)18-13-23(14-18)21(24)15-26-20-7-6-16-4-2-3-5-17(16)12-20/h2-7,12,18-19H,8-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFADRJQVXKFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-dimethylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2474996.png)
![4-Methyl-N-[2,2,2-trichloro-1-(toluene-4-sulfonyl)-ethyl]-benzamide](/img/structure/B2474998.png)
![2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2475000.png)
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide](/img/structure/B2475002.png)
![2-[(3-chlorobenzyl)amino]-5-{(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2475003.png)
![1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2475008.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)
![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2475013.png)
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)
![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2475017.png)